molecular formula N/A B569324 琼脂 CAS No. 9002-18-0

琼脂

货号 B569324
CAS 编号: 9002-18-0
分子量: 336.337
InChI 键: GYYDPBCUIJTIBM-DYOGSRDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Agar is a complex carbohydrate obtained from certain marine algae . It is primarily made from the red algae Gelidium and Gracilaria . It is used as a solidifying media agent and has no nutritive value .


Synthesis Analysis

Agar is a gel-forming polysaccharide that produces D-galactose when hydrolyzed with acid . The chemical structure of agar is comprised of its components namely agarose and agaropectin . The structure and relationship between these two polysaccharides is quite complex and decides the gelling ability of agar . The industrial techniques for agar extraction and manufacture along with the filtration and dehydration techniques are also well-studied .


Molecular Structure Analysis

Agar is constructed of two polysaccharides called agarose and agaropectin and is extracted from red seaweed . Agar is composed of D-galactose and 3,6-anhydro-βgalactose with sulfated functional moieties . Though both polysaccharides share galactose as backbone, agaropectin is heavily modified with acidic side groups such as sulphate and pyruvate and agarose is the low-sulphate, neutral gelling fraction of agar .


Chemical Reactions Analysis

Agar has been chosen as a host polymer for the preparation of electrolyte due to the presence of a substantial amount of polar groups to which a cation of any salt could be attached for better ionic conduction . In this work, lithium chloride (LiCl), which has a small-sized cation (Li + ) in contrast to other alkali salts and also showing remarkable solubility in polar solvents, has been selected to act as an additive in the polymer matrix to accomplish a better performing electrolyte for the fabrication of battery .


Physical And Chemical Properties Analysis

Agars with the highest gel strength had the best performance . Good performance was also related to a low pH of a suspension of agars and to a low sulphur content . The diffusion rate of ions in gels differed between agars, but could not explain differences in agar performance .

科学研究应用

安全和危害

When taken by mouth, Agar is possibly safe for most adults when taken with at least one 8-ounce glass of water . If it is not taken with enough water, agar can swell and block the esophagus or bowel . Immediate medical attention is necessary if chest pain, vomiting, or difficulty swallowing or breathing occurs after taking agar . Dust may cause mechanical irritation. May cause skin irritation. Low hazard for usual industrial handling. Ingestion of large amounts may cause gastrointestinal irritation .

未来方向

The applications of agar in food technology are widespread and well-studied . The chapter presents the latest implications of agar in nanotechnology, pharmacy, and photographic silkscreen printings . This indicates that the future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood .

作用机制

Target of Action

Agar, a gelatinous substance derived from red algae, primarily targets microorganisms, including both bacteria and fungi . It is widely used in microbiological culture media due to its gelling properties, providing a solid substrate for the growth of microorganisms. In addition, agar has been found to exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi .

Mode of Action

The mode of action of agar is primarily physical rather than biochemical As a gelling agent, agar forms a porous matrix that entraps nutrients and moisture, providing a conducive environment for microbial growthIt is suggested that agar may interfere with microbial cell walls or membranes, or it may create an unfavorable environment for microbial growth .

Biochemical Pathways

Agar is a complex polysaccharide composed of alternating units of D-galactose and 3,6-anhydro-L-galactose . Certain microorganisms can degrade agar by producing agarases, enzymes that hydrolyze the glycosidic bonds in agar . The degradation of agar results in the production of agaro-oligosaccharides, which can be further metabolized by the microorganisms .

Pharmacokinetics

A study on agaro-oligosaccharides, the degradation products of agar, suggests that they can be absorbed in the gastrointestinal tract . The study found that agarobiose, a type of agaro-oligosaccharide, was detected in rat plasma after oral administration .

Result of Action

The primary result of agar’s action is the provision of a solid growth medium for microorganisms. In microbiological cultures, the growth of microorganisms on agar plates allows for their isolation, identification, and further study. In terms of its antimicrobial action, agar can inhibit the growth of certain microorganisms, thereby preventing spoilage and contamination .

Action Environment

The action of agar is influenced by various environmental factors. For instance, the yield and gelling properties of agar can be affected by factors such as temperature, pH, and the presence of certain ions . Furthermore, the antimicrobial action of agar may be influenced by the specific strains of microorganisms present, as well as their growth conditions .

属性

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYDPBCUIJTIBM-DYOGSRDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@H]2C(C(O1)CO2)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Agar is odourless or has a slight characteristic odour. Unground agar usually occurs in bundles consisting of thin, membranous, agglutinated strips, or in cut, flaked or granulated forms. It may be light yellowish-orange, yellowish-grey to pale yellow, or colourless. It is tough when damp, brittle when dry. Powdered agar is white to yellowish-white or pale yellow. When examined in water under a microscope, agar powder appears more transparent. In chloral hydrate solution, the powdered agar appears more transparent than in water, more or less granular, striated, angular and occasionally contains frustules of diatoms. Gel strength may be standardised by the addition of dextrose and maltodextrines or sucrose, Transparent odorless solid; [Merck Index] Light yellowish orange, yellowish grey to pale yellow, or colorless solid in various forms; [JECFA] Beige powder; [Sigma-Aldrich MSDS]
Record name AGAR
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Agar
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URL https://haz-map.com/Agents/11402
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Solubility

Insoluble in cold water; soluble in boiling water, Slowly sol in hot water to a viscid soln, Insol in cold water, Insol in alcohol
Record name AGAR
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name AGAR-AGAR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

THESE SUBSTANCES DISSOLVE OR SWELL IN WATER TO FORM AN EMOLLIENT GEL OR VISCOUS SOLN THAT SERVES TO MAINTAIN THE FECES SOFT & HYDRATED. THE RESULTING BULK PROMOTES PERISTALSIS, & TRANSIT TIME IS REDUCED. /BULK-FORMING LAXATIVES/
Record name AGAR-AGAR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Transparent strips or coarse or fine powder, Thin, translucent, membranous pieces, or pale buff powder, ...usually in the form of chopped shreds, sheets, flakes, granules, or powder.

CAS RN

9002-18-0
Record name Agar
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Record name Agar
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AGAR-AGAR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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